N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
Description
This compound belongs to a class of heterocyclic acetamide derivatives featuring a fused pyrrolo-triazole core. Its structure includes a 2,5-dimethylphenyl group attached via an acetamide linker and a 3,4-dimethylphenyl substituent on the tetrahydropyrrolo-triazole scaffold. The presence of dual dimethylphenyl groups suggests enhanced lipophilicity, which may influence bioavailability and target binding compared to simpler analogs .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-12-5-6-14(3)17(9-12)23-18(28)11-26-20-19(24-25-26)21(29)27(22(20)30)16-8-7-13(2)15(4)10-16/h5-10,19-20H,11H2,1-4H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDAKEGSCLZKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)C)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized by the following molecular formula and structural representation:
- Molecular Formula : C21H22N4O2
- SMILES Notation : Cc1ccc(Cc2nnc(SCC(=O)Nc3cc(C)ccc3C)[nH]c2=O)cc1
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
Anticonvulsant Activity
A study highlighted the anticonvulsant properties of related compounds in the same chemical class. These compounds were found to enhance GABA levels and inhibit GABA transaminase activity, which are crucial for anticonvulsant effects. Specifically, analogs demonstrated significant efficacy in various seizure models without neurotoxicity .
Antiproliferative Effects
Preliminary investigations into the antiproliferative effects of similar compounds have shown promising results against several cancer cell lines. For instance, one analog demonstrated an IC50 value of 0.3 μM against leukemia cells (ALL), indicating potent cytotoxicity .
The biological activity of this compound is believed to involve several mechanisms:
- GABAergic Modulation : Similar compounds have been shown to modulate GABAergic pathways which are critical in controlling neuronal excitability.
- Inhibition of Tumor Cell Proliferation : The compound may induce apoptosis in tumor cells through pathways that involve p53 activation and caspase cascade activation .
Case Study 1: Anticonvulsant Activity
In a controlled study involving various derivatives of aryl semicarbazones (related structures), the compound was tested in maximal electroshock tests. The results indicated that certain derivatives significantly increased GABA levels and exhibited anticonvulsant activity across multiple models .
Case Study 2: Antiproliferative Activity
Another study focused on a series of related compounds demonstrated that modifications to the chemical structure could enhance antiproliferative activity. The findings suggested that specific substitutions on the phenyl rings significantly influenced the potency against cancer cell lines .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Anticonvulsant Activity | Positive in various seizure models |
| Antiproliferative Activity | IC50 = 0.3 μM against ALL cancer cells |
| Mechanisms | GABA modulation; apoptosis induction |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
Table 1: Substituent Comparison of Selected Analogs
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dimethylphenyl group (electron-donating) contrasts with the chloro-fluoro substituent in , which is electron-withdrawing. This difference likely alters electronic density on the core, affecting reactivity and binding interactions.
Core Heterocycle Modifications
The target compound’s pyrrolo[3,4-d][1,2,3]triazole core differs from the pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine system in . Such structural variations could lead to divergent biological activities, as seen in related triazolo-pyrimidine derivatives used as herbicides or antifungals .
Research Methodologies and Limitations
Spectroscopic Characterization
Isolation and structural elucidation of similar compounds (e.g., triazolo-glycosides in ) rely on UV, ¹H-NMR, and ¹³C-NMR spectroscopy. For the target compound, these methods would confirm the positions of methyl groups and the integrity of the fused ring system. For example, ¹H-NMR could resolve aromatic protons of the dimethylphenyl groups, while ¹³C-NMR would identify carbonyl signals from the dioxo-pyrrolo moiety .
Knowledge Gaps
- No comparative bioactivity studies between the target and analogs are available.
- Thermodynamic or crystallographic data (e.g., solubility, stability) are absent, though methodologies in (e.g., gas hydrate studies) could inspire such analyses.
Q & A
Q. What are the key synthetic steps for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves:
- Core formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol or acetonitrile at 80–100°C) to form the pyrrolo-triazole core .
- Substituent introduction : Coupling reactions (e.g., amidation or alkylation) using catalysts like triethylamine (TEA) in solvents such as dimethyl sulfoxide (DMSO) .
- Purification : Chromatography (HPLC or TLC) to isolate the final product, with yields typically ranging from 40–65% depending on substituent reactivity .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula verification .
- HPLC : Purity assessment (>95% purity required for biological assays) .
- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. How do phenyl ring substituents (e.g., methyl, halogen) affect physicochemical properties?
Substituents influence:
- Solubility : Hydrophobic groups (e.g., methyl) reduce aqueous solubility, while halogens (e.g., Cl, F) increase lipophilicity .
- Stability : Electron-withdrawing groups (e.g., halogens) enhance oxidative stability but may reduce metabolic resistance .
- Bioactivity : Methyl groups at 2,5-positions on the phenyl ring improve binding affinity to enzyme pockets compared to methoxy or nitro groups .
Advanced Research Questions
Q. How can reaction pathways be optimized to mitigate side products during cyclization?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization and reduce dimerization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while lower temperatures (50–60°C) minimize decomposition .
- In-line monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation and adjusts conditions dynamically .
Q. What experimental strategies address contradictions in bioactivity data across studies?
- Dose-response profiling : Test compound activity at multiple concentrations (e.g., 0.1–100 µM) to differentiate true activity from assay noise .
- Off-target screening : Use kinase/GPCR panels to identify unintended interactions that may explain variability .
- Structural analogs : Compare bioactivity of derivatives (e.g., 3,4-dimethyl vs. 4-chloro-phenyl) to isolate substituent-specific effects .
Q. How to design computational models for structure-activity relationship (SAR) prediction?
- Quantum mechanics (QM) : Density Functional Theory (DFT) calculates electron distribution and reactive sites (e.g., triazole ring’s electrophilicity) .
- Molecular docking : Simulate binding to targets (e.g., COX-2 or bacterial topoisomerases) using AutoDock Vina to prioritize synthetic targets .
- Machine learning (ML) : Train models on datasets of related pyrrolo-triazoles to predict IC₅₀ values or metabolic stability .
Methodological Recommendations
- Controlled variables : Fix solvent volume and stirring rate during synthesis to isolate temperature/catalyst effects .
- Negative controls : Include parent pyrrolo-triazole (without acetamide side chain) in bioassays to confirm target engagement .
- Data triangulation : Combine computational predictions, synthetic outcomes, and assay data to refine SAR hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
